Ethyl glycolate acetate

Description

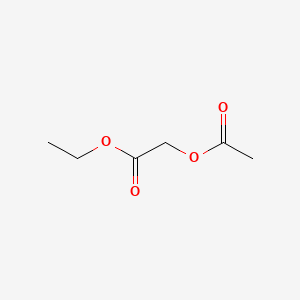

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCRLFIZIYVXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977858 | |

| Record name | Ethyl (acetyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-86-9 | |

| Record name | Ethyl glycolate acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (acetyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoxyacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AV78NKZ96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl Glycolate Acetate and Its Precursors

Conventional Chemical Synthesis Routes to Ethyl Glycolate (B3277807) (Precursor)

The synthesis of ethyl glycolate is predominantly achieved through two well-established chemical pathways. The choice of route often depends on the availability of starting materials, desired purity, and economic considerations.

Esterification of Glycolic Acid with Ethanol

The esterification of glycolic acid with ethanol represents a direct and traditional approach to producing ethyl glycolate. This reversible reaction is typically catalyzed by an acid to achieve viable reaction rates and yields. The process can be influenced by the catalytic system employed and various process parameters. rsc.org

The esterification of glycolic acid is an acid-promoted reaction. researchgate.net Both homogeneous and heterogeneous catalysts are utilized to enhance the reaction kinetics.

Homogeneous Catalysis : Mineral acids such as sulfuric acid (H₂SO₄) are effective homogeneous catalysts for this process. nih.gov They operate in the same phase as the reactants, leading to high reaction rates. However, their use presents challenges in separation from the product mixture and can lead to corrosion and waste disposal issues.

Heterogeneous Catalysis : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely investigated. These include various commercial materials such as zeolites, oxides, and ion-exchange resins. rsc.org Among these, cation-exchange resins like Amberlyst 15, Amberlyst 16, Amberlyst 36, and Nafion have demonstrated significant catalytic activity. nih.gov The performance of these resins is often correlated with their total acid site density. rsc.org Heterogeneous catalysts are advantageous due to their ease of separation from the reaction product and potential for regeneration and reuse, making the process more environmentally benign. researchgate.net

| Catalyst Type | Specific Examples | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | High reaction rates | Difficult to separate, corrosive, waste generation |

| Heterogeneous | Amberlyst Resins (15, 16, 36, 70), Nafion, Zeolites | Easy separation, reusable, less corrosive | Potentially lower reaction rates than homogeneous catalysts |

The efficiency of the esterification process is highly dependent on several key operational parameters that must be optimized to maximize the yield and purity of ethyl glycolate.

Temperature : The reaction is endothermic, and therefore, higher temperatures generally favor the formation of the ester. researchgate.net Studies have investigated the reaction equilibrium at temperatures ranging from 50°C to 75°C. rsc.org However, excessively high temperatures can lead to side reactions and degradation of the product.

Catalyst Loading : The concentration of the catalyst directly impacts the reaction rate. For solid catalysts like Amberlyst 70, increasing the catalyst loading enhances the conversion of glycolic acid. rsc.org

Reactant Molar Ratio : Employing an excess of one reactant, typically ethanol, can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant, glycolic acid.

Water Removal : As water is a byproduct of the esterification, its continuous removal from the reaction mixture is a critical strategy to drive the reaction to completion and achieve high yields of ethyl glycolate. Techniques like reactive distillation are employed for this purpose. nih.gov

Catalytic Hydrogenation of Diethyl Oxalate (B1200264)

An alternative and significant route for producing ethyl glycolate is the selective hydrogenation of diethyl oxalate. This process is part of a larger chemical value chain that often starts from syngas. nih.govusm.my The key to this method lies in the design of a catalyst that can selectively hydrogenate one of the two ester groups in the diethyl oxalate molecule.

The development of efficient and selective catalysts is central to the viability of this synthetic route.

Ag/SiO₂ Catalysts : Silver supported on silica (Ag/SiO₂) has emerged as a highly effective catalyst for the gas-phase hydrogenation of oxalate esters. rsc.org These catalysts exhibit excellent activity and can achieve high selectivity for the corresponding glycolate ester. For the hydrogenation of dimethyl oxalate, a close analog, selectivities to methyl glycolate can reach up to 92% with 100% conversion of the oxalate. rsc.org The performance of Ag/SiO₂ can be significantly enhanced by the addition of promoters. For instance, modifying the catalyst with boron has been shown to improve both catalytic activity and stability. acs.org Highly dispersed Ag/SiO₂ catalysts are particularly noted for their performance in the hydrogenation of diethyl oxalate to ethyl glycolate. researchgate.net

CuCr Catalysts : Copper chromite (CuCr), often referred to as the Adkins catalyst, is a traditional hydrogenation catalyst that can be used for the conversion of oxalate esters. google.comwikipedia.org It is typically employed in vapor-phase processes under high-temperature (200–400 °C) and high-pressure (10–20 MPa) conditions. google.commdpi.com While effective, CuCr catalysts present significant environmental and health concerns due to the toxicity of hexavalent chromium (Cr⁶⁺), which has prompted research into chromium-free alternatives. mdpi.commdpi.comrsc.org

Other Nanocatalysts : Research continues into novel catalyst formulations to improve selectivity and operate under milder conditions. While specific data on Ag-Mn nanocatalysts for this particular reaction is less prevalent, the development of bimetallic and multimetallic nanocatalysts is a general trend in catalysis to tune electronic and geometric effects, thereby enhancing performance. nih.gov Ruthenium-based catalysts have also been explored for the hydrogenation of diethyl oxalate. researchgate.netacs.org

| Catalyst | Support | Promoter/Modifier | Typical Performance Notes |

|---|---|---|---|

| Silver (Ag) | Silica (SiO₂) | Boron (B) | High conversion (up to 100%) and high selectivity (>90%) to glycolate ester. rsc.orgacs.org |

| Copper Chromite (CuCr) | - | Barium (Ba) | Effective at high temperatures and pressures; environmental concerns due to Cr. google.commdpi.com |

| Ruthenium (Ru) | Various | - | Efficient for hydrogenation of oxalates under milder conditions. researchgate.netacs.org |

The outcome of the catalytic hydrogenation of diethyl oxalate is critically dependent on the reaction conditions, which can be manipulated to favor the production of ethyl glycolate over the fully hydrogenated product, ethylene (B1197577) glycol.

Temperature : Reaction temperature is a crucial parameter for controlling selectivity. For instance, with Ag/SiO₂ catalysts, the reaction temperature can be adjusted to selectively yield either the glycolate ester or ethylene glycol. rsc.org In copper-catalyzed systems, increasing the temperature generally enhances the conversion of the oxalate but may decrease the selectivity towards the intermediate ethyl glycolate, as the subsequent hydrogenation to ethylene glycol is also accelerated. mdpi.com

Pressure : Hydrogen pressure is another key variable. Higher pressures generally increase the rate of hydrogenation. For copper chromite catalysts, pressures are typically high, in the range of 150 to 475 psia. google.com

Space Velocity : In continuous flow reactor systems, the liquid hourly space velocity (LHSV) and gas hourly space velocity (GHSV) determine the contact time of the reactants with the catalyst. These parameters must be optimized to achieve high conversion while maintaining the desired selectivity. google.com

Advanced Esterification Techniques (e.g., Transesterification)

Transesterification is a crucial process in organic synthesis for the production of esters by exchanging the alkoxy group of an existing ester with another alcohol. In the context of producing precursors for ethyl glycolate acetate (B1210297), the transesterification of a lower alkyl glycolate, such as methyl glycolate, with ethanol presents a viable and efficient synthetic route to ethyl glycolate. This method can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the reaction mechanism involves the protonation of the carbonyl oxygen of the methyl glycolate, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, ethanol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, methanol is eliminated, and deprotonation of the resulting ethyl glycolate yields the final product. masterorganicchemistry.com To drive the equilibrium towards the formation of ethyl glycolate, it is common practice to use a large excess of ethanol, which often serves as the solvent for the reaction. masterorganicchemistry.com

Alternatively, basic conditions can be employed for transesterification. This typically involves the use of an alkoxide, such as sodium ethoxide, which is a more potent nucleophile than ethanol. The ethoxide ion directly attacks the carbonyl carbon of the methyl glycolate, leading to a tetrahedral intermediate. The subsequent elimination of the methoxide ion results in the formation of ethyl glycolate. masterorganicchemistry.com

Recent research has also explored the gas-phase transesterification of methyl glycolate. While this particular study focused on the production of glycolide, the cyclic dimer of glycolic acid, it demonstrates the potential for catalytic gas-phase reactions in the synthesis of glycolate derivatives. kuleuven.be Such methods can offer advantages in terms of product separation and catalyst recycling. kuleuven.be

Synthesis of Ethyl Glycolate Acetate via Acetylation of Ethyl Glycolate

This compound is synthesized through the acetylation of ethyl glycolate. This reaction involves the introduction of an acetyl group onto the hydroxyl moiety of the ethyl glycolate molecule. A common and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine. nih.gov

The acetylation of an alcohol, such as ethyl glycolate, with acetic anhydride and pyridine follows a well-established nucleophilic acyl substitution mechanism. Pyridine serves as a catalyst and a base in this reaction. Initially, pyridine can react with acetic anhydride to form a more reactive acetylpyridinium ion. The hydroxyl group of ethyl glycolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylpyridinium ion (or acetic anhydride itself). This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating pyridine and a proton, which is subsequently scavenged by another molecule of pyridine, to yield this compound and pyridinium acetate.

The efficiency of the acetylation of ethyl glycolate can be optimized by carefully controlling several reaction parameters. Key factors to consider include the stoichiometry of the reactants, the reaction temperature, and the choice of catalyst.

A general laboratory procedure for the O-acetylation of a compound with a hydroxyl group involves dissolving the starting material in pyridine and then adding acetic anhydride. nih.gov The reaction is typically stirred at room temperature until completion. nih.gov

For the optimization of this reaction for ethyl glycolate, a systematic approach would involve varying the molar ratio of acetic anhydride to ethyl glycolate. An excess of acetic anhydride is often used to ensure complete conversion of the alcohol. researchgate.net The amount of pyridine can also be adjusted; it often serves as the solvent. The reaction temperature can be varied, although many acetylations proceed efficiently at room temperature. nih.govresearchgate.net The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material. nih.govresearchgate.net

Below is a table outlining typical conditions for the acetylation of an alcohol using acetic anhydride and pyridine, which can be adapted and optimized for ethyl glycolate.

| Parameter | Condition | Rationale |

| Acetylating Agent | Acetic Anhydride | A common, reactive, and readily available acetylating agent. |

| Catalyst/Base | Pyridine | Acts as a nucleophilic catalyst and an acid scavenger. |

| Solvent | Pyridine or an inert solvent like dichloromethane | Pyridine can serve as both catalyst and solvent. An inert solvent can be used if pyridine is only needed in catalytic amounts. |

| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature to control the initial exothermic reaction and then allowed to proceed at room temperature. nih.gov |

| Molar Ratio | 1.5–2.0 equivalents of acetic anhydride per hydroxyl group | An excess of the acetylating agent helps to drive the reaction to completion. nih.gov |

| Work-up | Quenching with methanol, followed by extraction and washing with aqueous HCl and NaHCO₃ | This procedure removes excess acetic anhydride, pyridine, and acetic acid from the reaction mixture. nih.gov |

Biotechnological and Green Chemistry Approaches to Glycolate (Precursor)

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the production of chemicals. This has led to the exploration of biotechnological and green chemistry routes for the synthesis of glycolic acid, a key precursor to ethyl glycolate.

Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods for producing glycolic acid. One prominent pathway involves the enzymatic hydrolysis of glycolonitrile. This biotransformation can be achieved using microorganisms that possess nitrilase activity.

For instance, a study utilizing Alcaligenes sp. ECU0401 demonstrated the effective conversion of glycolonitrile to glycolic acid. The research highlighted the optimization of culture conditions and the biotransformation process, achieving high yields of the desired product. scispace.com

Below is a data table summarizing the results from the biotransformation of glycolonitrile to glycolic acid using Alcaligenes sp. ECU0401. scispace.com

| Parameter | Value |

| Microorganism | Alcaligenes sp. ECU0401 |

| Substrate | Glycolonitrile |

| Product | Glycolic Acid |

| Yield (Fed-batch Fermentation) | 96.5% from 200 mM glycolonitrile |

| Yield (Resting Cells) | 94.1% from 50 mM glycolonitrile |

The utilization of renewable biomass as a feedstock for chemical production is a cornerstone of green chemistry. Cellulose, being the most abundant biopolymer, is an attractive starting material for the synthesis of valuable chemicals, including glycolic acid.

A novel and eco-friendly method has been developed for the direct conversion of cellulose-based biomass to glycolic acid. This process utilizes heteropoly acids as multifunctional catalysts in an aqueous medium under an oxygen atmosphere. kaust.edu.saresearchgate.net This one-pot reaction involves the hydrolysis of cellulose, the fragmentation of the resulting monosaccharides, and the selective oxidation of the fragments to glycolic acid. researchgate.net

The following table presents data on the conversion of different cellulosic feedstocks to glycolic acid using a phosphomolybdic acid catalyst. researchgate.net

| Feedstock | Substrate | Catalyst | Yield of Glycolic Acid |

| Commercial α-cellulose powder | α-cellulose | Phosphomolybdic Acid | 49.3% |

| Raw cellulosic biomass | Bagasse | Phosphomolybdic Acid | ~30% |

| Raw cellulosic biomass | Hay | Phosphomolybdic Acid | ~30% |

These green chemistry approaches not only provide a sustainable route to glycolic acid but also offer the potential for purer end-products and more cost-effective and environmentally benign manufacturing processes. kaust.edu.sa

Metabolic Engineering for Enhanced Bioproduction (e.g., E. coli, C. glutamicum)

Optimization of Transcription Levels of Biosynthetic Genes

Fine-tuning the expression levels of genes within a biosynthetic pathway is crucial for maximizing product yield and minimizing metabolic burden on the host organism. researchgate.netresearchgate.net In the context of glycolic acid production in E. coli, the key enzymes often targeted for overexpression include citrate synthase (gltA), isocitrate lyase (aceA), isocitrate dehydrogenase kinase/phosphatase (aceK), and glyoxylate (B1226380) reductase (ycdW). researchgate.net

One effective strategy for optimizing transcription levels is the use of synthetic promoters with varying strengths. mdpi.com This allows for the precise modulation of gene expression to balance metabolic flux. researchgate.netmdpi.com For instance, a library of synthetic promoters can be used to control the expression of genes in the glycolate biosynthetic pathway, enabling the selection of a strain with the optimal expression profile. mdpi.comnih.gov Studies have shown that a systematic optimization of promoter strength can lead to a significant increase in glycolic acid titer and yield. mdpi.com For example, the replacement of an inducible promoter with a constitutive synthetic promoter of optimal strength has been shown to enhance glycolate production. mdpi.com

Another approach involves the use of biosensors that can detect the target molecule, such as glycolate, and link its concentration to the expression of a reporter gene. This enables high-throughput screening of large libraries of mutant strains to identify those with improved production capabilities. nih.gov

The following table summarizes the impact of optimizing the expression of key biosynthetic genes on glycolic acid production in E. coli.

| Gene | Enzyme | Function in Glycolate Pathway | Effect of Overexpression |

| gltA | Citrate Synthase | Condenses acetyl-CoA and oxaloacetate to form citrate. | Increased carbon flux towards the glyoxylate shunt. researchgate.netnih.gov |

| aceA | Isocitrate Lyase | Cleaves isocitrate to glyoxylate and succinate. | Directs carbon flux to glyoxylate, a precursor of glycolate. researchgate.netnih.gov |

| aceK | Isocitrate Dehydrogenase Kinase/Phosphatase | Regulates the activity of isocitrate dehydrogenase, controlling the branch point between the TCA cycle and the glyoxylate shunt. | Shifts flux from the TCA cycle to the glyoxylate shunt. researchgate.net |

| ycdW | Glyoxylate Reductase | Reduces glyoxylate to glycolate. | The final step in the conversion to the desired product. researchgate.netnih.gov |

This table is generated based on data from multiple sources. researchgate.netnih.govnih.gov

Strategies for Overcoming Acetate Overflow and Redox Balancing

A significant challenge in microbial fermentation, particularly at high glucose concentrations, is the phenomenon of overflow metabolism, which leads to the accumulation of inhibitory byproducts like acetate. researchgate.netelifesciences.orgnih.gov Acetate formation diverts carbon away from the desired product and can inhibit cell growth. researchgate.net

Several metabolic engineering strategies have been developed to mitigate acetate overflow. These include:

Deletion of acetate production pathways: Knocking out genes responsible for acetate formation, such as pta (phosphate acetyltransferase) and poxB (pyruvate oxidase), can directly reduce acetate accumulation. nih.govresearchgate.net

Increasing flux through the tricarboxylic acid (TCA) cycle: Overexpression of key TCA cycle enzymes, such as citrate synthase (gltA), can pull more carbon into the cycle, thereby reducing the pool of acetyl-CoA available for acetate formation. nih.gov

Modulating glucose uptake: Reducing the rate of glucose uptake can prevent the accumulation of intracellular acetyl-CoA to levels that trigger overflow metabolism. researchgate.net

Redox balance, specifically the ratio of NADH to NAD+, is another critical factor influencing metabolic fluxes and byproduct formation. researchgate.net An imbalance in this ratio can trigger acetate overflow as a mechanism for the cell to reoxidize excess NADH. researchgate.net Strategies for maintaining redox balance include:

Expression of heterologous NADH oxidase: This enzyme can directly oxidize excess NADH to NAD+, helping to maintain a favorable redox state. researchgate.net

Engineering cofactor specificity of enzymes: Modifying enzymes to utilize NADH instead of NADPH, or vice versa, can help to balance the cellular pools of these reducing equivalents. nih.gov

The table below outlines various strategies to address acetate overflow and their impact on microbial production.

| Strategy | Genetic Modification | Mechanism |

| Blockage of Acetate Pathways | Deletion of pta and poxB genes | Directly prevents the conversion of acetyl-CoA to acetate. nih.govresearchgate.net |

| Increased TCA Cycle Flux | Overexpression of gltA and deletion of iclR | Pulls carbon into the TCA cycle, reducing acetyl-CoA available for acetate synthesis. nih.gov |

| Redox Rebalancing | Expression of NADH oxidase | Re-oxidizes excess NADH to NAD+, mitigating redox stress that can lead to acetate formation. researchgate.net |

This table is generated based on data from multiple sources. nih.govresearchgate.netresearchgate.net

Process Intensification and Industrial Optimization

Reactive Distillation Integration for Ester Production

Reactive distillation is a process intensification technique that combines chemical reaction and separation in a single unit. ijsr.netuctm.eduinpressco.com For esterification reactions, which are typically equilibrium-limited, reactive distillation offers the significant advantage of continuously removing the products (ester and water) from the reaction zone. ijsr.netuctm.edu This continuous removal shifts the reaction equilibrium towards the product side, leading to higher conversion of reactants. uctm.edu

In the context of this compound production, a reactive distillation column could be employed for the esterification of glycolic acid with ethanol. The key benefits of this approach include:

Increased Conversion: Overcoming equilibrium limitations to achieve higher yields. uctm.edu

Energy Savings: The heat of reaction can be utilized for the distillation process, leading to energy integration. ijsr.net

Reduced Capital Costs: Combining a reactor and a distillation column into a single unit reduces equipment costs. ijsr.net

The design and simulation of a reactive distillation process for the production of a similar compound, butyl glycolate, have been studied, demonstrating the feasibility of this technique for glycolate esters. nih.gov

Role of Auxiliary Chemical Reactions in Process Efficiency

Another approach to improve process efficiency is to utilize alternative starting materials. A patented method describes the preparation of glycolate esters from glyoxal instead of glycolic acid. google.com This approach is reported to reduce raw material costs and eliminate self-polymerization issues associated with glycolic acid, thereby increasing the yield of the target product. google.com

Downstream Processing and Purification Methodologies

Several separation and purification techniques can be considered, drawing parallels from the purification of similar esters like ethyl acetate and other bio-based chemicals. semanticscholar.orgresearchgate.net These methods include:

Distillation: As a primary method for separating volatile components, distillation can be used to separate this compound from water, unreacted ethanol, and other volatile impurities. semanticscholar.orgresearchgate.net Due to the potential formation of azeotropes, techniques like pressure-swing distillation or extractive distillation may be necessary. researchgate.net

Liquid-Liquid Extraction: This technique can be used to selectively extract the ester from the aqueous phase using a suitable solvent. nih.gov

Adsorption: The use of adsorbents like activated carbon can be effective for removing color and other non-volatile impurities. nih.gov

A proposed downstream processing sequence for a similar product, ethyl acetate, involves a series of distillation columns to separate the ester from water and unreacted ethanol, with the unreacted reactants being recycled back to the reactor. semanticscholar.org

Information on “this compound” Not Found

Following a thorough search for scientific literature and data, information specifically concerning the chemical compound “this compound” and its reaction mechanisms as outlined in the provided structure is not available.

The search results consistently yielded information on a related but distinct compound, ethyl acetate . While both are esters, their chemical structures and, consequently, their specific reaction kinetics and degradation pathways would differ. The strict adherence to the requested outline, which is focused solely on "this compound," prevents the inclusion of information on other compounds.

Therefore, the detailed article on the "Reaction Mechanisms and Chemical Transformations of this compound," including its hydrolytic and atmospheric degradation, cannot be generated at this time due to the absence of available research data for this specific compound in the public domain.

Reaction Mechanisms and Chemical Transformations of Ethyl Glycolate Acetate

Atmospheric Degradation Chemistry of Ethyl Glycolate (B3277807) and Related Esters

Identification of Tropospheric Oxidation Products

The primary removal process for volatile organic compounds (VOCs) like ethyl glycolate acetate (B1210297) in the troposphere is through oxidation, initiated mainly by hydroxyl (OH) radicals. ed.ac.uk While specific experimental data for ethyl glycolate acetate is limited, the degradation mechanism can be inferred from studies on similar esters, such as ethyl acetate. The reaction proceeds via hydrogen atom abstraction by the OH radical from the C-H bonds within the molecule.

The likely products are formed through a series of reactions involving the initial radical, oxygen (O₂), and nitrogen oxides (NOx). ed.ac.uk For esters, this process can lead to the formation of aldehydes, acids, and other oxygenated compounds. researchgate.net The main oxidation products anticipated from this compound are detailed in the table below.

| Precursor Compound | Initial Reaction | Key Intermediates | Potential Final Products |

| This compound | H-abstraction by OH radical | Peroxy radicals (RO₂) | Acetic acid, Formic acetic anhydride (B1165640), Acetoxyacetaldehyde, Carbon dioxide, Water |

Table 1: Anticipated tropospheric oxidation products of this compound. The formation pathways are analogous to those observed for other acetate esters. researchgate.net

Research on ethyl acetate oxidation has confirmed the formation of acetic acid and other products through α-ester and β-ester rearrangement reactions of intermediate radicals. researchgate.net These pathways are considered competitive and significant in determining the final product distribution. researchgate.net Such reactions contribute to the formation of tropospheric ozone and other secondary pollutants.

Photodegradation Pathways

Photodegradation involves the breakdown of a molecule due to the absorption of ultraviolet (UV) radiation. For esters like this compound, photodegradation can occur through mechanisms similar to those observed for other carbonyl-containing compounds, such as Norrish Type I and Norrish Type II reactions. These reactions lead to chain scission and the formation of smaller, volatile products.

Studies on ethylene-vinyl acetate (EVA) copolymer, which contains acetate groups, show that UV exposure leads to deacetylation, forming acetic acid, ketones, aldehydes, and radicals. researchgate.net This suggests that a primary photodegradation pathway for this compound would involve the cleavage of the acetate group.

Potential Photodegradation Reactions:

Norrish Type I: This reaction involves the cleavage of the bond adjacent to the carbonyl group, forming two radical species. These radicals can then undergo further reactions.

Norrish Type II: This pathway involves the intramolecular abstraction of a hydrogen atom by the carbonyl oxygen, leading to the cleavage of the alpha-beta carbon bond and the formation of an enol and an alkene.

Deacetylation: UV radiation can directly or indirectly lead to the cleavage of the ester linkage, releasing acetic acid and other fragments. researchgate.net

The degradation process is often accelerated by the presence of other environmental factors such as temperature and moisture. researchgate.net

Self-Condensation and Oligomerization Reactions of Ethyl Glycolate

Ethyl glycolate, possessing both a hydroxyl and an ester functional group, can undergo self-condensation and polymerization reactions. chemicalbook.com The self-condensation is a type of Claisen condensation (also known as a symmetrical aldol condensation), where one molecule of the ester acts as a nucleophile and another as an electrophile. wikipedia.orglibretexts.org

This reaction typically occurs under basic conditions, where a base (like sodium ethoxide) removes an alpha-hydrogen from one ester molecule to form an enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. libretexts.org For ethyl glycolate, this can lead to the formation of dimers and oligomers.

Furthermore, ethyl glycolate is known to undergo thermal polymerization at temperatures above 50°C, forming polyglycolide-like structures. chemicalbook.com This process involves the formation of ester linkages between multiple ethyl glycolate units. Ethyl glycolate serves as a substrate in the polycondensation of α-hydroxy acids, a reaction that can be catalyzed by enzymes. sigmaaldrich.comsigmaaldrich.com

| Reaction Type | Conditions | Products |

| Self-Condensation | Acidic or Basic Catalysis | Dimers, Oligomers |

| Thermal Polymerization | Temperatures > 50°C | Polyglycolide-like structures |

| Enzymatic Polycondensation | Enzyme catalysis | Copolymers (e.g., poly(PDL-GA)) |

Table 2: Summary of self-condensation and oligomerization reactions of ethyl glycolate. sigmaaldrich.com

Oxidative Cleavage Mechanisms (e.g., Malaprade-Type Reactions for α-hydroxy esters)

The Malaprade reaction is the oxidative cleavage of the carbon-carbon bond of a vicinal diol (a 1,2-diol) using periodic acid (HIO₄) or a periodate salt to yield two carbonyl compounds (aldehydes or ketones). youtube.comwikipedia.orgchem-station.com This reaction was first reported by Léon Malaprade in 1928. youtube.comwikipedia.org

The reaction mechanism proceeds through the formation of a cyclic periodate ester intermediate. youtube.comcambridge.org This intermediate then undergoes cleavage of the C-C bond to form the two carbonyl products. cambridge.org

The scope of the Malaprade reaction has been extended to include the cleavage of other functional groups on adjacent carbons, including α-hydroxy carbonyl compounds like ethyl glycolate. youtube.comstackexchange.com In the case of an α-hydroxy ester, the bond between the hydroxyl-bearing carbon and the carbonyl carbon is cleaved. The hydroxyl-bearing carbon is oxidized, and the carbonyl group is also affected. For ethyl glycolate, this would result in the formation of formaldehyde (from the HO-CH₂ group) and another product from the ester portion.

Reduction Reactions of the Ester Group

The ester functional group in ethyl glycolate can be reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. Catalytic hydrogenation is one method to achieve this reduction. In this process, ethyl glycolate reacts with hydrogen gas (H₂) in the presence of a catalyst. The reaction reduces the ester group, yielding two alcohol products.

Specifically, the catalytic hydrogenation of ethyl glycolate cleaves the ester bond and reduces the carbonyl group, resulting in the formation of ethylene (B1197577) glycol and ethanol.

Reaction: CH₂(OH)COOC₂H₅ + 2H₂ → CH₂(OH)CH₂OH + C₂H₅OH (Ethyl glycolate) + (Hydrogen) → (Ethylene glycol) + (Ethanol)

This reaction provides a pathway to convert the α-hydroxy ester into its constituent diol and alcohol components.

Advanced Applications and Functionalization of Ethyl Glycolate Acetate

Role in Pharmaceutical Intermediate Synthesis

Ethyl glycolate (B3277807) acetate (B1210297) and its parent compound, ethyl glycolate, are recognized as important intermediates in the synthesis of medicinal compounds. chemicalbook.comlookchem.comfishersci.fi The inherent reactivity of the glycolate structure is fundamental to its utility in constructing complex pharmaceutical molecules.

The utility of the ethyl glycolate backbone is demonstrated in its use as a starting reagent for the synthesis of intricate organic molecules. chemicalbook.com A notable example is its application in the creation of 2-ferrocenylfuran. This synthesis showcases the role of the glycolate moiety as a versatile building block in organometallic chemistry, which is a significant area of pharmaceutical research and development.

In the field of green chemistry and biocatalysis, the ethyl glycolate structure is employed as a substrate in enzyme-catalyzed polycondensation reactions. chemicalbook.com These reactions, often involving other α-hydroxy acids, leverage the specificity and efficiency of enzymes to produce polyesters. researchgate.net This method offers a sustainable alternative to traditional polymerization, which often requires high temperatures and metal catalysts. researchgate.net The use of enzymes, including modified enzymes like polyethylene glycol (PEG)-modified variants, allows for the synthesis of polymers under milder conditions, which is particularly advantageous in pharmaceutical applications where product purity and integrity are paramount.

Table 1: Applications of the Ethyl Glycolate Structure in Synthesis

| Application Area | Specific Use | Example Compound | Key Process |

| Pharmaceutical Synthesis | Starting Reagent | 2-ferrocenylfuran | Organic Synthesis |

| Biocatalysis | Substrate | Polyesters | Enzyme-Catalyzed Polycondensation |

Utilization in Agrochemical Formulations

The application of ethyl glycolate acetate extends to the agrochemical industry, where it functions both as a synthetic intermediate and a specialized solvent. chemicalbook.comfishersci.fi

Ethyl glycolate serves as a foundational intermediate in the manufacturing of various herbicides and pesticides. Its chemical structure provides a scaffold for building more complex active ingredients used in crop protection. The ability to undergo further chemical transformations makes it a valuable component in the multi-step synthesis of proprietary agrochemical products.

Table 2: Comparison of Solvent Properties in Agrochemicals

| Solvent | Key Advantage | Impact on Formulation | Reference |

| Ethyl Glycolate | Enhances solubility of active ingredients | Preferred solvent in certain agricultural applications | |

| Ethylene (B1197577) Glycol Diacetate (EGDA) | Superior weed control vs. xylene-based formulations | 9.1%–30.5% improvement in greenhouse bioassays | nih.gov |

| Ethylene Glycol Diacetate (EGDA) | Higher leaf retention than xylene | 1.22-1.46-fold higher retention on leaves | researchgate.net |

Polymer Chemistry and Advanced Materials

This compound is utilized in the synthesis of a wide range of polymers and resins, contributing to the development of advanced materials. specialchem.com It acts as an active solvent for numerous synthetic resins, including acrylic, cellulosic, epoxy, polyester, polyurethane, and vinylic systems. specialchem.com

The core structure of ethyl glycolate is particularly important in the creation of biodegradable polymers. nbinno.com Through enzymatic polycondensation, it can be copolymerized with other monomers to produce materials like poly(PDL-GA) copolymers. nbinno.com These advanced materials possess favorable mechanical properties combined with biodegradability, making them suitable for innovative applications such as drug delivery systems and sustainable packaging. nbinno.com

Enzymatic Synthesis of Biodegradable Copolymers (e.g., Poly(PDL-GA))

The enzymatic synthesis of biodegradable copolymers represents a significant advancement in the development of environmentally friendly materials, and ethyl glycolate plays a crucial role in this field. Specifically, it is utilized in the synthesis of poly(ω-pentadecalactone-co-glycolic acid) (Poly(PDL-GA)) copolymers. nbinno.comunibo.itsigmaaldrich.com This enzymatic approach is considered a green alternative to conventional polymerization methods. mdpi.com

The synthesis is typically achieved through enzymatic catalysis, where ω-pentadecalactone and ethyl glycolate serve as starting materials. unibo.it The resulting Poly(PDL-GA) copolymers are noted for their high degree of crystallinity, regardless of the specific composition. unibo.it A key feature of these copolymers is the inclusion of glycolic acid (GA) units within the poly(ω-pentadecalactone) (PPDL) crystal structure. This integration of hydrophilic (GA) and hydrophobic (PDL) monomers results in a tunable drug-delivery system with promising applications in the medical field. unibo.it

Table 1: Characteristics of Enzymatically Synthesized Poly(PDL-GA) Copolymers

| Property | Description | Reference |

| Starting Materials | ω-pentadecalactone and ethyl glycolate | unibo.it |

| Synthesis Method | Enzymatic catalysis | unibo.itsigmaaldrich.com |

| Crystallinity | High degree of crystallinity (χc ≈70%) across various compositions | unibo.it |

| Crystal Structure | Inclusion of GA units in PPDL-type crystals | unibo.it |

| Potential Applications | Tunable drug-delivery systems | unibo.it |

Integration into Polyphosphazene Structures (e.g., Poly[bis(ethyl glycolate diethylamino)phosphazenes])

Polyphosphazenes are a unique class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, which allows for a high degree of functionalization by attaching organic side groups. rsc.org This versatility has led to their investigation for various biomedical applications, including tissue engineering and drug delivery. rsc.orgnih.gov Ethyl glycolate can be incorporated as a side group, leading to the synthesis of polymers such as poly[bis(ethyl glycolate diethylamino)phosphazenes]. tsijournals.com

The synthesis of these functionalized polyphosphazenes is a stepwise process. It begins with the ring-opening polymerization of hexachlorocyclotriphosphazene to form polydichlorophosphazene. Subsequently, the chlorine atoms on the polyphosphazene backbone are substituted with ethyl glycolate and diethylamine. tsijournals.com The introduction of hydrophilic side groups like ethyl glycolate can make the polymer chain more susceptible to hydrolysis, which is a desirable characteristic for creating biodegradable materials. researchgate.net The properties of the resulting polyphosphazene can be tailored by varying the side groups, affecting characteristics such as biodegradability, hydrophilicity, and mechanical strength. tsijournals.com

Role as a Plasticizer in Polymer Formulations (e.g., Methyl Phthalyl Ethyl Glycolate in Cellulose Acetate)

Plasticizers are additives used to increase the flexibility and durability of polymers. researchgate.net In the context of cellulose acetate, a polymer that is otherwise brittle, plasticizers are essential for its processing and application. researchgate.net One such plasticizer is methyl phthalyl ethyl glycolate, which is used in cellulose acetate formulations. sciencemadness.org

Cellulose acetate requires the use of plasticizers to lower its glass transition temperature and enable melt processing. researchgate.net While phthalate esters have traditionally been used, environmental and health concerns have prompted a search for alternatives. researchgate.net The inclusion of plasticizers like methyl phthalyl ethyl glycolate can significantly impact the mechanical properties and biodegradability of the final product. researchgate.netsciencemadness.org For instance, the addition of up to 30% by weight of a plasticizer is possible, though typically around 10% is used. sciencemadness.org

Development of Novel Derivatives for Specific Applications

The chemical structure of ethyl glycolate allows for the synthesis of various derivatives with tailored properties for specific applications, particularly in the fields of medicine and life sciences.

The synthesis of O-ethyl glycolate derivatives involves chemical modifications to the parent molecule to create new compounds with enhanced or specific functionalities. These derivatives are being explored for their potential in various applications.

Derivatives of various organic molecules are actively being investigated for their potential therapeutic properties. Research has shown that certain chemical structures can exhibit significant biological activity. For example, some silver(I) complexes have demonstrated promising antibacterial and antifungal properties. mdpi.com Similarly, various plant-derived compounds are known to have antimicrobial and anticancer effects. mdpi.com While direct research on the anticancer and antimicrobial properties of O-ethyl glycolate derivatives is an emerging area, the broader field of medicinal chemistry often explores ester derivatives for such activities. For instance, glycinate and carbonate derivatives of cholesterol have been synthesized and evaluated for their antimicrobial activity. nih.gov

Green Solvent Research and Sustainable Chemical Processes

In recent years, there has been a significant push towards the development of "green" or sustainable chemical processes to minimize environmental impact. chemistryforsustainability.org This includes the use of renewable feedstocks and environmentally benign solvents. Ethyl glycolate and its derivatives are being explored in this context.

Ethyl acetate, a related compound, is being produced from renewable bioethanol, offering a sustainable alternative to fossil fuel-based production methods. chemistryforsustainability.org This shift towards bio-based production significantly reduces greenhouse gas emissions. chemistryforsustainability.org Similarly, the use of enzymatic catalysis in the synthesis of polymers, as seen with Poly(PDL-GA), is a key aspect of green polymer chemistry. mdpi.com The advantageous properties of compounds like ethylene glycol diacetate qualify them as useful substitutes for other substances in various green applications, such as in the lipase-mediated acetylation of alcohols. nih.gov The participation of ethyl glycolate in atmospheric degradation processes also highlights its role within natural and industrial chemical cycles. nbinno.comnbinno.com

Based on a comprehensive review of available scientific literature, detailed analytical methodologies and spectroscopic characterization data specifically for the compound “this compound,” also known as Ethyl 2-acetoxyacetate, are not extensively documented in publicly accessible research. The information required to populate the requested sections and subsections of the article—covering specific chromatographic techniques, derivatization protocols, extraction methodologies, and spectroscopic elucidation—is not available in the search results.

Methodologies for similar compounds or general techniques are available, but in adherence to the strict instructions to focus solely on "this compound," the following article cannot be generated. There is insufficient specific data for:

Gas Chromatography-Mass Spectrometry (GC-MS) analysis protocols.

Derivatization protocols like the use of MTBSTFA for this specific compound.

Extraction methodologies from biological or environmental samples.

High-Performance Liquid Chromatography (HPLC) analysis methods.

Fabric Phase Sorptive Extraction (FPSE) applications.

Detailed spectroscopic data for structural elucidation.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound.”

Analytical Methodologies and Spectroscopic Characterization

Spectroscopic Characterization for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl glycolate (B3277807) acetate (B1210297) would be dominated by strong absorption bands characteristic of its two ester groups.

Expected IR Absorption Bands for Ethyl Glycolate Acetate

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (Ester) | 1735-1750 | Strong absorption, characteristic of the carbonyl group in saturated esters. docbrown.info |

| C-O Stretch (Ester) | 1000-1300 | Strong, broad absorptions. docbrown.info |

Note: The presence of two different ester environments might lead to a broadening or splitting of the characteristic C=O and C-O stretching bands.

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization. For this compound (Molecular Formula: C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ), electron ionization (EI) would likely lead to fragmentation.

Electrospray ionization (ESI-MS), a soft ionization technique, would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ (m/z 147.06) or adducts with sodium [M+Na]⁺ (m/z 169.04) or potassium [M+K]⁺ (m/z 185.02). Analysis of the fragmentation pattern can help confirm the structure; for instance, the loss of an ethoxy group (-OCH₂CH₃) or an acetoxy group (-OCOCH₃) are plausible fragmentation pathways.

Advanced Biosensing Strategies for Glycolate Detection (as a related metabolite)

Glycolate, the conjugate base of glycolic acid, is a key metabolite in various biological and synthetic pathways. The development of advanced biosensors for its detection is crucial for applications in metabolic engineering and synthetic biology. researchgate.net

A prominent strategy involves the use of transcription factor-based biosensors. One such system is built around the Escherichia coli transcriptional regulator GlcC and its corresponding promoter, PglcD. nih.gov In this system, GlcC acts as a repressor for the PglcD promoter in the absence of glycolate. When glycolate is present, it binds to GlcC, causing a conformational change that prevents GlcC from binding to the promoter, thereby activating the transcription of a downstream reporter gene, such as Green Fluorescent Protein (GFP). nih.gov

This principle allows for the creation of high-throughput screening platforms. By linking glycolate concentration to a measurable output like fluorescence, researchers can rapidly screen vast libraries of engineered microorganisms for enhanced glycolate production. researchgate.netnih.gov Optimization of these biosensors has led to systems with a wide detection range (from 0.1 mM to 200 mM) and a high dynamic range, demonstrating a strong correlation between the biosensor's fluorescence output and glycolate concentrations measured by traditional methods like HPLC. nih.gov These biosensors have shown high specificity for glycolate over other structurally similar compounds such as ethanol, acetate, and glyoxylic acid. nih.gov Such tools are instrumental in accelerating the design-build-test-learn cycle for developing microbial cell factories for glycolate production. researchgate.net

Environmental Fate and Biogeochemical Cycling Research

Environmental Transport and Distribution Models

The transport and distribution of ethyl glycolate (B3277807) acetate (B1210297) in the environment are governed by the properties of its principal degradation product, ethylene (B1197577) glycol. Ethylene glycol is miscible with water, has a low vapor pressure, and exhibits a low octanol/water partition coefficient, indicating it has a low potential for bioaccumulation. These properties suggest that if released into the environment, the compound will primarily reside in the water and soil compartments and is unlikely to volatilize significantly.

Once in the atmosphere, the degradation of glycol compounds is expected to occur primarily through reaction with photochemically produced hydroxyl radicals. For ethylene glycol, the key transient intermediate, the atmospheric half-life has been estimated to be between 0.3 and 3.5 days. A review of environmental fate data estimated the atmospheric half-life to be approximately 2 days. This rapid degradation prevents long-range atmospheric transport and accumulation.

| Parameter | Estimated Value | Primary Mechanism |

| Atmospheric Half-Life | 0.3 - 3.5 days | Reaction with hydroxyl radicals |

This table presents estimated data for ethylene glycol, the principal degradation product of ethyl glycolate acetate.

In aquatic and soil systems, this compound is subject to rapid biodegradation. Due to its high water solubility and low potential for soil and sediment adsorption, its primary degradation product, ethylene glycol, is highly mobile in soil and has a high potential to leach into groundwater.

Numerous studies have confirmed that ethylene glycol is readily biodegradable under both aerobic and anaerobic conditions in various environmental media, including surface water, groundwater, soil, and sewage sludge. Biodegradation in freshwater is typically rapid, with studies showing complete removal within 3 to 20 days. Degradation is often faster in soil, with half-lives estimated at less than a day in some cases. For instance, one study measured a half-life of 22 hours in groundwater and degradation rate constants of 1.01 to 2.90 per day in soil. The primary aerobic degradation pathway involves the oxidation of ethylene glycol to glycolate and ultimately to carbon dioxide.

| Environment | Condition | Degradation Time / Half-Life | Reference |

| Freshwater | Aerobic | 100% degradation in 3-20 days | Evans & David (1974); Price et al. (1974) |

| Saltwater | Aerobic | 77% degradation in 20 days | Price et al. (1974) |

| Groundwater | Not specified | Half-life of 22 hours | McGahey & Bouwer (1992) |

| Sandy Loam Soil | Not specified | Rate constant of 1.01/day | McGahey & Bouwer (1992) |

| Anaerobic Sludge | Anaerobic | 100% metabolized in 12 days | Dwyer & Tiedje (1983) |

This table presents degradation data for ethylene glycol, the principal degradation product of this compound, under various environmental conditions.

Microbial Degradation and Biotransformation of Glycol Compounds

The biotransformation of glycol compounds is a key process in their removal from the environment. Several strains of microorganisms have been identified that are capable of utilizing ethylene glycol as a sole carbon source, highlighting its importance in microbial metabolism.

Ethylene glycol undergoes rapid and extensive biodegradation in both the presence and absence of oxygen. Aerobic biodegradation by microorganisms such as Pseudomonas sp. and Flavobacterium sp. proceeds through the formation of glycolate, which is then further metabolized.

Anaerobic degradation has also been thoroughly documented. Studies using inocula from sewage sludge and petrochemical waste lagoons show significant removal of ethylene glycol, with degradation of 78% to 100% occurring over periods of 10 to 12 days. Under methanogenic conditions, ethylene glycol is metabolized, with products including ethanol, acetate, and methane. Specific anaerobic bacteria, such as Clostridium glycolicum and Acetobacterium woodii, are known to degrade ethylene glycol.

Diverse microorganisms have evolved specific catabolic pathways to utilize ethylene glycol as a carbon and energy source.

Escherichia coli : Wild-type E. coli cannot typically utilize ethylene glycol. However, laboratory-evolved mutants can metabolize it via an oxidative pathway. This process is initiated by an L-1,2-propanediol oxidoreductase (FucO) that oxidizes ethylene glycol to glycolaldehyde (B1209225). The glycolaldehyde is then converted to glycolate by a glycolaldehyde dehydrogenase (AldA), which can then enter the cell's central metabolism.

Pseudomonas putida : In P. putida, the initial oxidation of ethylene glycol to glycolaldehyde occurs in the periplasm and is catalyzed by two redundant pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenases, PedE and PedH. The resulting glycolaldehyde is further oxidized to glycolate and then glyoxylate (B1226380) before being assimilated.

Acetobacterium woodii : This acetogenic bacterium utilizes a distinct anaerobic pathway. Ethylene glycol is first dehydrated to acetaldehyde by a diol dehydratase. The acetaldehyde is then disproportionated into ethanol and acetyl-CoA, the latter of which is converted to acetate, generating ATP.

Rhodococcus jostii : This bacterium employs a mycofactocin (MFT)-associated dehydrogenase (EgaA) for the initial oxidation of ethylene glycol to glycolaldehyde. Subsequently, aldehyde dehydrogenases convert glycolaldehyde to glycolate, which is then catabolized via the glycerate pathway.

A common strategy in the aerobic microbial catabolism of ethylene glycol is its sequential oxidation to glycolate and then glyoxylate, which serves as a key intermediate connecting to central metabolic pathways. This oxidative route is a central feature in the metabolism of ethylene glycol by organisms like E. coli, P. putida, and R. jostii.

The process begins with the oxidation of ethylene glycol to the toxic intermediate glycolaldehyde, catalyzed by various alcohol dehydrogenases. Glycolaldehyde is then rapidly oxidized to the less toxic glycolate by aldehyde dehydrogenases. Finally, glycolate is oxidized by a glycolate dehydrogenase (or oxidase) to produce glyoxylate. Glyoxylate can then be assimilated into the cell's central metabolism through pathways such as the glycerate pathway or the glyoxylate cycle.

| Microorganism | Ethylene Glycol → Glycolaldehyde (Enzyme) | Glycolaldehyde → Glycolate (Enzyme) | Glycolate → Glyoxylate (Enzyme) |

| E. coli | L-1,2-propanediol oxidoreductase (FucO) | Glycolaldehyde dehydrogenase (AldA) | Glycolate dehydrogenase (GlcDEF) |

| P. putida | PQQ-dependent dehydrogenases (PedE, PedH) | Aldehyde dehydrogenases | Glycolate dehydrogenase |

| R. jostii | Mycofactocin-dependent dehydrogenase (EgaA) | Aldehyde dehydrogenases (AldA1, AldA2) | Not specified, enters glycerate pathway |

This table summarizes the key enzymes involved in the oxidative pathway of ethylene glycol to glyoxylate in different bacteria.

Catabolic Pathways in Diverse Microorganisms (E. coli, P. putida, A. woodii, R. jostii)

Dehydration and Disproportionation Pathways

Following the initial hydrolysis of this compound, the resulting ethylene glycol (from the reduction of glycolate) can undergo further transformation, particularly under anaerobic conditions. A key pathway involves dehydration followed by disproportionation.

Dehydration: In anaerobic bacteria, such as Acetobacterium woodii, ethylene glycol is dehydrated by the enzyme diol dehydratase to form acetaldehyde nih.govoup.com. This reaction is a critical step that prepares the molecule for subsequent energy-yielding reactions.

Disproportionation: The acetaldehyde formed is then subject to disproportionation. This process involves the simultaneous oxidation and reduction of acetaldehyde molecules. One molecule is oxidized to acetyl-CoA (which is then converted to acetate), while another is reduced to ethanol nih.govnih.gov. This pathway allows the organism to balance its redox cofactors (like NADH) and generate ATP through substrate-level phosphorylation nih.gov. A similar disproportionation of glycols to form corresponding fatty acids and alcohols is a known microbial strategy nih.gov.

Enzymatic Systems Involved (e.g., Alcohol Dehydrogenases, Aldehyde Dehydrogenases, Diol Dehydratases)

The biodegradation of this compound and its breakdown products is mediated by several key classes of enzymes.

Hydrolases (Esterases): The initial step in the degradation of this compound is the cleavage of its ester bonds. This is accomplished by hydrolases, specifically esterases, which catalyze the addition of water to break the ester linkage, releasing the constituent alcohol (ethanol) and carboxylic acids (glycolate and acetate) nih.gov.

Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the oxidation of alcohols. ADH metabolizes the ethanol released from the ethyl ester group into acetaldehyde wikipedia.orgoit.edu. It also plays a key role in the metabolism of ethylene glycol, oxidizing it to glycoaldehyde storkapp.metaylorandfrancis.commedscape.com. Different isoforms of ADH exist, with varying specificities for different alcohols storkapp.me.

Aldehyde Dehydrogenases (ALDHs): ALDHs are responsible for oxidizing aldehydes to their corresponding carboxylic acids wikipedia.org. This is a critical detoxification step, as aldehydes are often more toxic than their parent alcohols. In this context, ALDHs convert acetaldehyde to acetate and glycoaldehyde to glycolic acid nih.govyoutube.com. These products can then be utilized by the cell for energy and biosynthesis nih.govembopress.org.

Diol Dehydratases: This class of enzymes is particularly important in the anaerobic metabolism of glycols. Diol dehydratase catalyzes the conversion of ethylene glycol to acetaldehyde without the use of an external oxidant nih.govnih.govrsc.org. This enzyme is often highly sensitive to oxygen and is a key component of the fermentation pathway for diols in bacteria like Clostridium glycolicum and Acetobacterium woodii oup.comnih.gov.

The coordinated action of these enzymatic systems ensures the complete breakdown of this compound into central metabolic intermediates.

| Enzyme Class | Substrate(s) from this compound Degradation | Product(s) | Role in Pathway |

| Hydrolase (Esterase) | This compound | Ethanol, Glycolate, Acetate | Initial breakdown of the parent compound |

| Alcohol Dehydrogenase (ADH) | Ethanol, Ethylene Glycol | Acetaldehyde, Glycoaldehyde | Oxidation of alcohol intermediates |

| Aldehyde Dehydrogenase (ALDH) | Acetaldehyde, Glycoaldehyde | Acetate, Glycolic Acid | Oxidation of aldehyde intermediates |

| Diol Dehydratase | Ethylene Glycol | Acetaldehyde | Anaerobic dehydration of glycol intermediate |

Factors Influencing Biodegradation Rates (e.g., temperature, adaptation)

The rate at which this compound is biodegraded in the environment is influenced by several factors, most notably temperature and the adaptation of microbial communities.

Temperature: Temperature is a critical factor that affects the metabolic rates of microorganisms dtu.dk. Generally, biodegradation rates increase with temperature up to an optimal point, beyond which enzyme activity decreases. Studies on various hydrocarbons and organic compounds have consistently shown this temperature dependency nih.govconcawe.eu. For instance, the mineralization of TBA, a fuel oxygenate, showed first-order rate constants that significantly increased from 5°C to 25°C usu.edu. The relationship between temperature and biodegradation kinetics can often be described by the Arrhenius equation, which quantifies the temperature dependence of reaction rates nih.govusu.edu.

Adaptation: Microbial communities exhibit the ability to adapt to the presence of new chemical compounds. When a substance like this compound is introduced into an environment, there may be an initial lag phase. During this time, the microbial populations capable of degrading the compound increase in number, and the necessary enzymatic pathways are induced embopress.org. This adaptation leads to an accelerated rate of degradation over time. Bacteria can remodel their central metabolism to efficiently utilize substrates like acetate, demonstrating a robust adaptive response to changes in their chemical environment embopress.org.

| Factor | Effect on Biodegradation Rate | Research Finding Summary |

| Temperature | Rate generally increases with temperature to an optimum. | Degradation half-times (DegT50) for 34 hydrocarbons were shown to be largely consistent with the Arrhenius equation, with rates typically doubling with a temperature increase from 12°C to 20°C nih.govconcawe.eu. |

| Microbial Adaptation | Rate increases over time as microbial communities adapt. | Bacteria can remodel central metabolism to utilize new carbon sources like acetate, shifting from producing it as a byproduct to using it as a valuable nutrient embopress.orgembopress.org. |

Role of Glycolate in Environmental Chemistry

Glycolate (hydroxyacetic acid), a key breakdown product of this compound, is a significant and ubiquitous compound in the environment with a multifaceted role in biogeochemical cycles regulations.govpcc.eu.

It is readily biodegradable and serves as a valuable carbon and energy source for a wide range of heterotrophic microorganisms in both aquatic and terrestrial ecosystems calpoly.eduasm.org. In marine environments, glycolate is a major component of the dissolved organic carbon pool, with concentrations fluctuating daily due to phytoplankton photorespiration during the day and bacterial uptake at night calpoly.edu.

The primary natural source of glycolate is photorespiration in photosynthetic organisms, including plants, algae, and cyanobacteria byjus.combyjus.comwikipedia.org. This metabolic pathway occurs when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, producing the toxic compound 2-phosphoglycolate byjus.combioone.org. The subsequent metabolism of 2-phosphoglycolate, known as the glycolate pathway or C2 cycle, dephosphorylates it to glycolate byjus.combiologydiscussion.com. This pathway salvages carbon that would otherwise be lost, recovering about 75% of it, although some is released as CO2 biologydiscussion.comslideshare.net. The production and excretion of glycolate by phytoplankton represent a significant flux of carbon into the microbial loop, fundamentally linking primary production to bacterial heterotrophy calpoly.eduasm.org.

Beyond its role as a carbon source, glycolate metabolism is also a major source of hydrogen peroxide (H2O2) in plants, which acts as a signaling molecule in stress responses bioone.orgslideshare.net. Environmentally, glycolic acid is considered to have low toxicity and is readily biodegradable, preventing its accumulation and minimizing adverse effects on aquatic organisms and wildlife regulations.govchemical-centre.com.

Metabolic Studies and Biochemical Pathways

In Vivo and In Vitro Metabolism of Glycolate (B3277807)

Glycolate is a small organic acid that plays a significant role in several metabolic pathways. Its metabolism is of particular interest due to its involvement in both normal physiological processes and pathological conditions, such as ethylene (B1197577) glycol poisoning and primary hyperoxaluria.

Ethylene glycol, a common component of antifreeze, is toxic primarily because it is metabolized to harmful compounds, with glycolate being a key intermediate. healthmatters.iowikipedia.org The metabolic pathway begins with the oxidation of ethylene glycol to glycolaldehyde (B1209225). This initial step is catalyzed by the enzyme alcohol dehydrogenase. researchgate.netmedscape.com

Subsequently, glycolaldehyde is further oxidized to form glycolic acid (glycolate). researchgate.netnih.gov This conversion is primarily carried out by the enzyme aldehyde dehydrogenase. researchgate.net The accumulation of glycolate in the body is a major cause of the metabolic acidosis seen in ethylene glycol poisoning. litfl.comnih.govnih.gov

The metabolic conversion of ethylene glycol can be summarized as follows:

Ethylene Glycol → (Alcohol Dehydrogenase) → Glycolaldehyde

Glycolaldehyde → (Aldehyde Dehydrogenase) → Glycolate (Glycolic Acid)

This metabolic process has been demonstrated in various organisms, including bacteria, which can utilize ethylene glycol as a carbon source by converting it to glycolate and then channeling it into central metabolic pathways. researchgate.netbiorxiv.org

Once formed, glycolate is a substrate for several enzymes that direct it into different metabolic fates. The two primary enzymes involved in its conversion are glycolate oxidase and glycolaldehyde dehydrogenase.

Glycolaldehyde Dehydrogenase: In some metabolic pathways, particularly in certain bacteria, glycolaldehyde dehydrogenase plays a crucial role in the constitutive synthesis of glycolate from glycolaldehyde. nih.gov This enzyme has been characterized and shown to use NAD and NADP as coenzymes. nih.gov A novel aldehyde oxidase with the ability to catalyze the conversion of glycolaldehyde to glycolate has also been identified in Burkholderia sp. AIU 129. nih.govcbs.dkresearchgate.net

Glycolate Oxidase: A key enzyme in the metabolism of glycolate is glycolate oxidase (GOX), a peroxisomal enzyme. nih.govuwec.edu GOX catalyzes the oxidation of glycolate to glyoxylate (B1226380), producing hydrogen peroxide as a byproduct. nih.govoup.comresearchgate.net This reaction is a critical step in the photorespiratory pathway in plants and also in the metabolic pathway that can lead to the formation of oxalate (B1200264) in animals. oup.comoup.comnih.gov The reaction is as follows:

Glycolate + O₂ → (Glycolate Oxidase) → Glyoxylate + H₂O₂

In rat and human liver, the formation of oxalate from glycolate occurs predominantly via glyoxylate, with the sequential actions of glycolate oxidase and either xanthine (B1682287) oxidase or lactate (B86563) dehydrogenase being the primary mechanism. nih.gov

Glycolate's Interconnections with Central Metabolic Pathways

Glycolate metabolism is not an isolated pathway but is interconnected with central metabolic routes, including the glyoxylate shunt and the metabolism of oxalate and pyruvate (B1213749).

The glyoxylate shunt is an anabolic pathway that allows organisms like plants, bacteria, and fungi to convert two-carbon compounds, such as acetate (B1210297), into four-carbon dicarboxylic acids for the synthesis of carbohydrates. wikipedia.org Glyoxylate, the product of glycolate oxidation, is a central intermediate in this cycle. oup.com

Within the glyoxylate cycle, isocitrate is cleaved by isocitrate lyase to produce glyoxylate and succinate. The glyoxylate then combines with acetyl-CoA, in a reaction catalyzed by malate (B86768) synthase, to form malate. wikipedia.org This bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon for biosynthesis. Glycolate can feed into this pathway by its conversion to glyoxylate. biorxiv.org

The metabolic fate of glycolate is closely tied to the production of oxalate. As mentioned, glycolate is oxidized to glyoxylate, which is the immediate precursor to oxalate. nih.govnih.gov This conversion of glyoxylate to oxalate can be catalyzed by enzymes such as lactate dehydrogenase (LDH) and glycolate oxidase itself, although with lower efficiency for the latter. healthmatters.ionih.gov In conditions of excessive glycolate production, such as ethylene glycol poisoning or primary hyperoxaluria type I, the pathway is shunted towards increased oxalate synthesis. healthmatters.io

The relationship with pyruvate metabolism is also significant. Pyruvate can be involved in transamination reactions with glyoxylate. For instance, alanine-glyoxylate aminotransferase (AGT) converts glyoxylate to glycine, using alanine (B10760859) as the amino group donor, which is converted to pyruvate in the process. healthmatters.io A deficiency in this enzyme, as seen in primary hyperoxaluria type I, leads to an accumulation of glyoxylate and subsequently increased production of both oxalate and glycolate. healthmatters.io Furthermore, oxalate has been shown to inhibit pyruvate kinase, a key enzyme in glycolysis, which can affect the metabolic flux between glycolysis and gluconeogenesis. nih.gov

Research on Glycolate as a Biochemical Marker

Elevated levels of glycolate in biological fluids serve as a crucial biochemical marker for diagnosing and managing certain metabolic disorders.

In the context of ethylene glycol poisoning , the accumulation of glycolate is the primary cause of the severe metabolic acidosis observed in patients. wikipedia.orgnih.gov The plasma glycolate concentration shows a high correlation with the anion gap, a key diagnostic feature of this type of poisoning. nih.gov Therefore, measuring glycolate levels can confirm the diagnosis and assess the severity of the intoxication. nih.govresearchgate.net

In primary hyperoxaluria (PH) , a group of rare genetic disorders of glyoxylate metabolism, urinary glycolate levels are a key diagnostic marker, particularly for PH type I. healthmatters.ionih.gov PH type I is caused by a deficiency of the liver-specific enzyme alanine:glyoxylate aminotransferase (AGT). healthmatters.io This deficiency leads to the accumulation of glyoxylate, which is then converted to oxalate and glycolate, leading to their increased excretion in the urine. healthmatters.ionih.gov Measuring plasma and urine glycolate is essential for differentiating the types of hyperoxaluria and for monitoring the response to treatment. nih.govnih.govresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to glycolate as a biochemical marker.

| Condition | Sample Type | Typical Glycolate Levels | Reference |

|---|---|---|---|

| Healthy Controls | Plasma | 7.9 ± 2.4 µmol/L | nih.gov |

| Healthy Controls | Urine | 422 ± 137 µmol/24 hours | nih.gov |

| Healthy Controls | Urine | 140-620 µmol/24h | newcastle-hospitals.nhs.uk |

| Primary Hyperoxaluria Type 1 | Plasma | Significantly elevated | nih.gov |

| Primary Hyperoxaluria Type 1 | Urine | Significantly elevated | nih.govnih.gov |

| Ethylene Glycol Poisoning | Plasma | 17.0 - 29.3 mmol/L (in severe cases) | nih.gov |

| Ethylene Glycol Poisoning | Plasma | Mortality unlikely if <8 mmol/L | researchgate.net |

| Enteric Hyperoxaluria | Plasma & Urine | Normal | nih.gov |

| Enzyme | Reaction Catalyzed | Location/Organism | Significance | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase | Ethylene Glycol → Glycolaldehyde | Human Liver | Initial step in ethylene glycol toxicity. | researchgate.net |

| Aldehyde Dehydrogenase | Glycolaldehyde → Glycolate | Human Liver | Produces the toxic metabolite glycolate. | researchgate.net |

| Glycolate Oxidase (GOX) | Glycolate → Glyoxylate | Peroxisomes (Human, Rat, Plants) | Key enzyme in photorespiration and oxalate production. | nih.govuwec.edunih.gov |

| Lactate Dehydrogenase (LDH) | Glyoxylate → Oxalate | Human Liver | Contributes to oxalate formation from glyoxylate. | healthmatters.ionih.gov |

| Alanine-Glyoxylate Aminotransferase (AGT) | Glyoxylate → Glycine | Liver Peroxisomes | Deficiency causes Primary Hyperoxaluria Type 1. | healthmatters.io |

| Aldehyde Oxidase (ALOD) | Glycolaldehyde → Glycolate | Burkholderia sp. | Potential for enzymatic production of glycolate. | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions involving esters like ethyl glycolate (B3277807) acetate (B1210297). DFT calculations can map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By determining the energy of these structures, the activation energy (energy barrier) for each step of a reaction can be calculated, revealing the rate-determining step. nih.gov

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Acetic Acid + Ethanol) | 0.0 |

| 2 | Protonated Acetic Acid (Intermediate) | Varies |

| 3 | Nucleophilic Addition (Transition State) | 19.6 |

| 4 | Tetrahedral Intermediate | Varies |

| 5 | Products (Ethyl Acetate + Water) | Varies |

This table illustrates a typical energy profile for an acid-catalyzed esterification reaction calculated by DFT, using the synthesis of ethyl acetate as an example. The energy barrier of the transition state for the rate-determining step is shown. nih.gov

Ab initio (from first principles) quantum calculations are fundamental for analyzing the conformational landscape of flexible molecules like ethyl glycolate acetate. These methods solve the Schrödinger equation without extensive reliance on empirical parameters, providing highly accurate molecular geometries and energies.

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformers. Ab initio computations can systematically explore these conformations by rotating specific dihedral angles and calculating the corresponding energy for each geometry. This process identifies the lowest-energy (most stable) conformers and the energy barriers for converting between them. For the related molecule ethyl glycolate, ab initio methods have been used to study its conformational equilibrium. sigmaaldrich.com Such analyses are crucial as the reactivity and physical properties of a molecule can be influenced by its predominant conformation.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| A | ~60° (gauche) | 0.00 | 75 |

| B | 180° (anti) | 0.85 | 25 |

This table presents hypothetical data from an ab initio conformational analysis of the glycol moiety in a molecule like this compound, showing the relative stability and population of gauche and anti conformers at room temperature.

Molecular Modeling and Simulation of Chemical Processes